![molecular formula C14H19N5O B14004313 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine CAS No. 3169-54-8](/img/structure/B14004313.png)
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is a chemical compound that features a morpholine ring substituted with a 3-(5-phenyltetrazol-2-yl)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine typically involves the reaction of morpholine with a suitable precursor that introduces the 3-(5-phenyltetrazol-2-yl)propyl group. One common method involves the alkylation of morpholine with a halogenated precursor, such as 3-(5-phenyltetrazol-2-yl)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the tetrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
相似化合物的比较
Similar Compounds
- 4-[3-(5-Methyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Ethyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Phenyltetrazol-2-yl)butyl]morpholine
Uniqueness
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is unique due to the presence of the phenyl group on the tetrazole ring, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.
属性
CAS 编号 |
3169-54-8 |
|---|---|
分子式 |
C14H19N5O |
分子量 |
273.33 g/mol |
IUPAC 名称 |
4-[3-(5-phenyltetrazol-2-yl)propyl]morpholine |
InChI |
InChI=1S/C14H19N5O/c1-2-5-13(6-3-1)14-15-17-19(16-14)8-4-7-18-9-11-20-12-10-18/h1-3,5-6H,4,7-12H2 |
InChI 键 |
ZEIIBTHEFRQZQQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCN2N=C(N=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


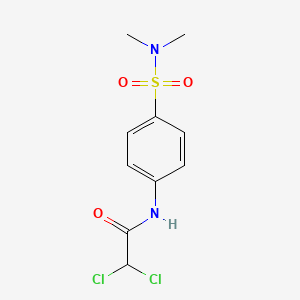
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
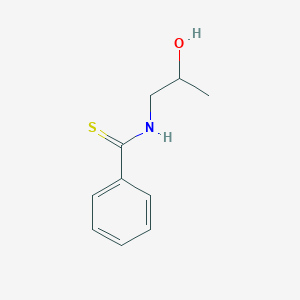
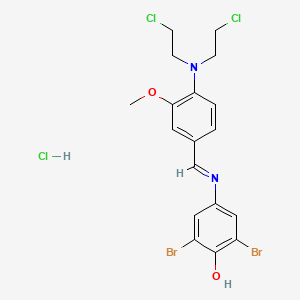
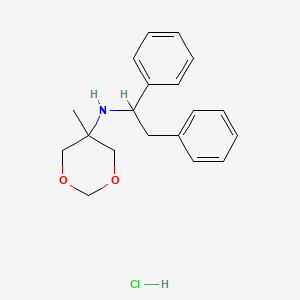
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
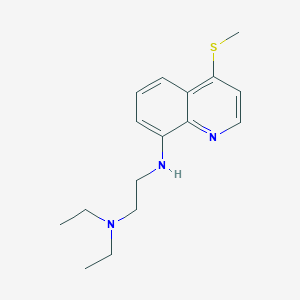
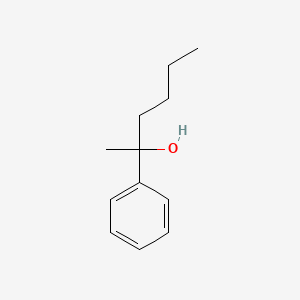
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
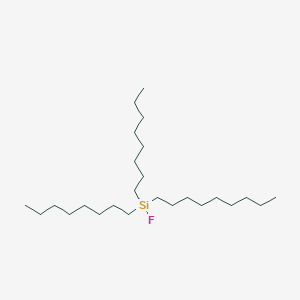
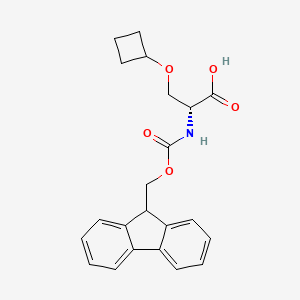
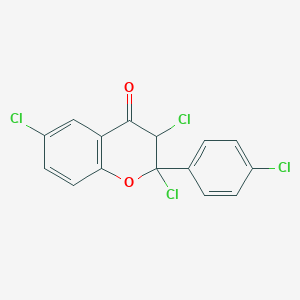
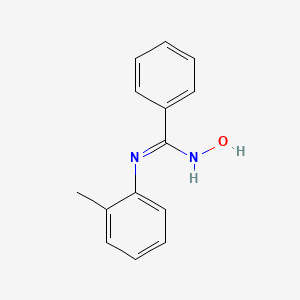
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
